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Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red
hues in various berries, flowers, and vegetables.[1] Beyond its role as a colorant, peonidin
exhibits potent antioxidant properties, making it a compound of significant interest for the
pharmaceutical, nutraceutical, and food industries.[2] Ultrasound-Assisted Extraction (UAE)
has emerged as a highly efficient and green technology for the extraction of bioactive
compounds from plant matrices.[3] This application note provides a detailed protocol for the
efficient extraction of peonidin from berries using UAE, followed by its quantification using
high-performance liquid chromatography (HPLC). The advantages of UAE include shorter
extraction times, reduced solvent consumption, and higher yields compared to traditional
methods, all while operating at lower temperatures to minimize the degradation of these heat-
sensitive compounds.[3]

Experimental Overview

This protocol outlines the necessary steps for the extraction and quantification of peonidin
from berry samples. The workflow involves sample preparation, ultrasound-assisted extraction,
and subsequent analysis of the extract using HPLC with Diode Array Detection (DAD).

Visualization of the Experimental Workflow
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Caption: Experimental workflow for ultrasound-assisted extraction and quantification of
peonidin from berries.

Materials and Reagents

o Fresh or frozen berries (e.g., blueberries, cranberries)
e Methanol (HPLC Grade)[4]

» Ethanol

e Hydrochloric Acid (HCI), 37%

e Formic Acid

o Acetonitrile (HPLC Grade)

» Deionized Water

e Peonidin standard (e.g., peonidin-3-glucoside)

» Extraction Solvent: 80% Ethanol with 0.5% Formic Acid or Methanol with 2% HCI
Equipment

e Homogenizer/Blender

e Freeze-dryer (optional)

e Grinder or mill
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 Ultrasonic bath or probe sonicator

e Centrifuge

» Rotary evaporator

e pH meter

e \Vortex mixer

e Analytical balance

o HPLC system with Diode Array Detector (DAD)
e C18 HPLC column (e.g., 5-uym, 4.6 x 250 mm)
e Syringe filters (0.22 pm)

Experimental Protocols
Sample Preparation

Proper sample preparation is crucial for efficient extraction.

e Washing and Drying: Thoroughly wash fresh berries with distilled water to remove any
surface contaminants. The berries can then be freeze-dried or dried in a hot air oven at a low
temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

e Grinding: Grind the dried berries into a fine powder (e.g., 40-60 mesh) to increase the
surface area for extraction.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions reported for anthocyanin extraction from berries.

e Mixing: Accurately weigh approximately 1.0 g of the powdered berry sample into a centrifuge
tube.
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Solvent Addition: Add 25 mL of the extraction solvent (e.g., 80% ethanol with 0.5% formic
acid) to achieve a solid-to-liquid ratio of 1:25 (w/v).

Sonication: Place the centrifuge tube in an ultrasonic bath. Sonicate the mixture for 20
minutes at a controlled temperature of 35°C.

Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-
extracted with fresh solvent, and the supernatants combined.

Concentration (Optional): The collected supernatant can be concentrated using a rotary
evaporator at a temperature below 40°C.

Quantification by HPLC-DAD

e Preparation of Standards: Prepare a stock solution of a peonidin standard (e.g., peonidin-
3-glucoside) in methanol. From the stock solution, prepare a series of working standard
solutions with concentrations ranging from 0.5 pug/mL to 20 pg/mL by diluting with the mobile
phase.

Sample Preparation for HPLC: Filter the extracted sample through a 0.22 um syringe filter
before injection into the HPLC system.

HPLC Conditions:

o Instrument: A standard HPLC system equipped with a pump, autosampler, column oven,
and a Diode Array Detector (DAD).

o Column: C18 reversed-phase column (e.g., 5-um, 4.6 x 250 mm).
o Mobile Phase A: Water with 1% Formic Acid.
o Mobile Phase B: Acetonitrile.

o Gradient Elution: A gradient elution is necessary for good separation. A typical gradient
might be: 0-6 min, 15% B; 6-20 min, 15-22% B; 20-35 min, 22-30% B.
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Flow Rate: 0.8 mL/min.

[e]

o

Injection Volume: 20 pL.

[¢]

Column Temperature: 40°C.

[¢]

Detection Wavelength: 520 nm.

e Analysis and Quantification: Inject the prepared standards and samples into the HPLC
system. Identify the peonidin peak in the sample chromatogram by comparing the retention
time with that of the standard. Construct a calibration curve by plotting the peak area of the
standards against their concentration. Use the calibration curve to determine the
concentration of peonidin in the sample.

Data Presentation

The following tables summarize key parameters for the ultrasound-assisted extraction of
peonidin and its content in various berries.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Anthocyanins from Berries

Parameter Optimized Value Reference

» 80% Ethanol with 0.5% Formic
Solvent Composition

Acid
Solid-to-Liquid Ratio 1:25 (g/mL)
Ultrasound Temperature 35°C
Extraction Time 20 minutes

Table 2: Peonidin Glycoside Content in Various Berries
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. Peonidin Glycoside
Berry Species Reference
Content

Richest source among listed

Blueberries )
berries
Hawthorn Identified
Black Currant Identified
Gooseberry Identified
Peonidin-3-O-glucoside
Cranberry
present
Peonidin-3-O-glucoside
Elderberry )
(14.9% of total anthocyanins)
Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for the recovery of
peonidin from berries. The protocol detailed in this application note provides a robust
framework for researchers to extract and quantify this valuable bioactive compound.
Optimization of extraction parameters is crucial for maximizing yield and preserving the integrity
of the peonidin molecule. The use of HPLC-DAD allows for accurate and sensitive
guantification, which is essential for quality control, standardization, and further research into
the biological activities of peonidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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